3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride
Description
Chemical Structure: The compound features a bicyclo[3.2.1]octane core fused with a [1,3]dioxolane ring, forming a spirocyclic system. A benzyl group is attached to the nitrogen atom at position 3 . Molecular Formula: C₁₆H₂₁NO₂·HCl Molecular Weight: 259.34 g/mol (free base) . CAS No.: 1019208-04-8 . Physicochemical Properties:
- Storage: Inert atmosphere, 2–8°C .
- Hazard Statements: H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
- LogP: 2.21 (moderate lipophilicity) .
Applications: Likely used as a pharmaceutical intermediate or bioactive molecule due to its spirocyclic tertiary amine structure, which is common in alkaloid-inspired drug candidates .
Properties
IUPAC Name |
3'-benzylspiro[1,3-dioxolane-2,8'-3-azabicyclo[3.2.1]octane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-2-4-13(5-3-1)10-17-11-14-6-7-15(12-17)16(14)18-8-9-19-16;/h1-5,14-15H,6-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLAOKQAAPFOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C23OCCO3)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride typically involves multiple steps. One common approach starts with the preparation of the bicyclo[3.2.1]octane core, followed by the introduction of the azaspiro and dioxolane functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2’-[1,3]dioxolane] hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
2-Methyl-1,3,7-triazaspiro[4.5]dec-2-en-4-one Hydrochloride
Molecular Formula: C₉H₁₄ClN₃O Molecular Weight: 215.68 g/mol . CAS No.: 1214028-87-1 . Structural Differences:
- Contains a triazaspiro[4.5]decenone core instead of a bicyclo[3.2.1]octane-dioxolane system.
- Additional nitrogen atoms in the spirocyclic framework may enhance hydrogen-bonding interactions . Applications: Potential use in kinase inhibition or as a heterocyclic building block in medicinal chemistry .
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-[1,3]dioxolane]
Molecular Formula: C₉H₁₅NO₂ Molecular Weight: 169.22 g/mol . CAS No.: 13375-57-0 . Structural Differences:
8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one Hydrochloride
Molecular Formula: C₁₁H₁₇ClN₂O₂ Molecular Weight: 260.72 g/mol . CAS No.: 1881288-16-9 . Structural Differences:
- Replaces the dioxolane with a morpholinone ring, introducing an amide group for enhanced polarity.
- Increased hydrogen-bonding capacity due to the morpholinone oxygen . Applications: Potential use in central nervous system (CNS) targeting due to balanced lipophilicity and polarity .
8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] Hydrochloride
Molecular Formula: C₁₀H₁₆ClN Molecular Weight: 185.69 g/mol . CAS No.: 2031260-37-2 . Structural Differences:
- Simplified structure with fewer heteroatoms .
Applications : Investigated for its conformational rigidity in peptide mimetics .
Comparative Analysis Table
Key Research Findings
- Synthetic Accessibility : The target compound’s benzyl group can be introduced via alkylation of the parent 8-azaspiro compound, as seen in analogous syntheses .
- Biological Relevance : Spirocyclic amines are prized for their 3D complexity, which mimics natural alkaloids and improves target selectivity .
- Cost and Availability: The target compound is priced at USD 16/g (98% purity), making it more economical than non-benzylated analogs like 8-Azaspiro[...]dioxolane (USD 154/50mg) .
Biological Activity
3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride is a complex organic compound with a unique bicyclic structure that incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is C16H21ClN2O2, with a molecular weight of approximately 295.81 g/mol. This compound is notable for its potential biological activities, which have been the subject of various studies.
Chemical Structure and Properties
The compound features a spirocyclic framework that contributes to its rigidity and potential interactions with biological targets. The presence of the azaspiro structure may facilitate interactions with receptors or enzymes, leading to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H21ClN2O2 |
| Molecular Weight | 295.81 g/mol |
| CAS Number | 2227206-10-0 |
Antitumor Activity
Preliminary studies suggest that compounds similar to 3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] exhibit significant antitumor properties. For instance, a related class of compounds demonstrated antiproliferative activity across various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cells. The most effective compounds in these studies showed IC50 values ranging from 4.2 to 24.1 μM for all tested cell lines .
The biological activity of spirocyclic compounds often involves modulation of cell cycle dynamics and induction of apoptosis. In studies involving related structures:
- Significant accumulation of cells in the SubG1 phase was observed.
- Apoptotic markers indicated morphological changes in treated cells, such as reduced motility and altered actin filament distribution.
These findings suggest that the unique structural features of 3-benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] may influence its mechanism of action against tumor cells.
Case Studies and Research Findings
Several studies have explored the biological implications of spirocyclic compounds:
- Antiproliferative Screening : A study screened various spirofused barbiturate and azabicyclo frameworks for their effects on cancer cell lines, revealing significant antiproliferative effects and potential pathways involving tumor suppressor proteins like p53 .
- Cell Cycle Analysis : Research indicated that treatment with spirocyclic compounds led to significant changes in cell cycle distribution and induction of apoptosis in HeLa and CT26 cells .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques common in the preparation of spirocyclic compounds. Potential synthetic routes include:
- Nucleophilic substitutions
- Cyclization reactions due to the presence of nitrogen and oxygen heteroatoms
These synthetic pathways can lead to derivatives with varying biological activities or enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
